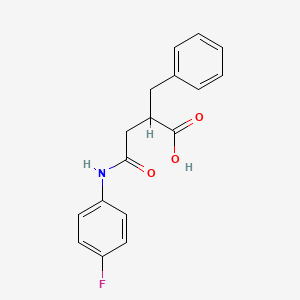

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid

Übersicht

Beschreibung

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is an organic compound that belongs to the class of succinamic acids This compound is characterized by the presence of a benzyl group, a 4-fluoro-phenyl group, and a succinamic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid typically involves the reaction of benzylamine with 4-fluoro-benzoyl chloride, followed by the addition of succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Nitro compounds, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

One of the primary applications of 2-benzyl-N-(4-fluoro-phenyl)-succinamic acid lies in proteomics. It serves as a valuable reagent for studying protein interactions and modifications. The compound's ability to bind to specific biological targets allows researchers to investigate enzyme-substrate relationships and protein conformational changes, which are essential for understanding metabolic pathways and developing new therapeutic strategies.

Biological Interaction Studies

Preliminary studies indicate that this compound may interact with various enzymes or receptors involved in metabolic processes. These interactions could have implications for drug design, particularly in developing inhibitors or modulators that target specific biological pathways.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to succinamic acids. For instance, research on similar derivatives has shown promising results in areas such as anticonvulsant activity and anti-inflammatory effects. These findings suggest that this compound could also possess therapeutic potential worth investigating further .

Anticonvulsant Activity

In related research, derivatives of succinimides have demonstrated significant anticonvulsant properties in preclinical models. The mechanisms underlying these effects are still being elucidated, but they highlight the potential for developing new treatments for seizure disorders based on structural modifications similar to those seen in this compound .

Wirkmechanismus

The mechanism of action of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Benzyl-N-(4-chloro-phenyl)-succinamic acid

- 2-Benzyl-N-(4-methyl-phenyl)-succinamic acid

- 2-Benzyl-N-(4-nitro-phenyl)-succinamic acid

Uniqueness

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is unique due to the presence of the 4-fluoro-phenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, with a molecular weight of approximately 301.31 g/mol. The structure includes a succinamic acid backbone, a benzyl group, and a fluorinated phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, making it a candidate for further investigation in seizure models.

- Antimicrobial Activity : The compound has shown promise in inhibiting certain bacterial strains, indicating potential as an antimicrobial agent.

- Proteomics Applications : It serves as a valuable reagent for studying protein interactions and modifications, particularly in proteomics research .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or bacterial growth, thereby exerting its effects.

- Protein Binding : Its structure allows for interactions with various proteins, influencing cellular pathways related to its therapeutic applications.

- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels, potentially contributing to its anticonvulsant properties .

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of various compounds found that derivatives similar to this compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ). The median effective dose (ED) for these compounds was reported around 40 mg/kg, indicating promising efficacy in preclinical models .

Antimicrobial Studies

Research has indicated that this compound possesses antibacterial activity against several strains. A comparative study highlighted its effectiveness against Gram-positive bacteria, suggesting further exploration in antibiotic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2,4-Triazole | Basic triazole structure | Broad-spectrum antimicrobial |

| 5-Methyl-1H-[1,2,4]triazole-3-thiol | Contains thiol group | Antiviral and antifungal |

| 2-Benzyl-N-(4-chloro-phenyl)-succinamic acid | Chlorine substituent instead of fluorine | Potentially similar activity profile |

Eigenschaften

IUPAC Name |

2-benzyl-4-(4-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c18-14-6-8-15(9-7-14)19-16(20)11-13(17(21)22)10-12-4-2-1-3-5-12/h1-9,13H,10-11H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIQVBCMXHWGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389655 | |

| Record name | 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332849-44-2 | |

| Record name | α-[2-[(4-Fluorophenyl)amino]-2-oxoethyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332849-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.